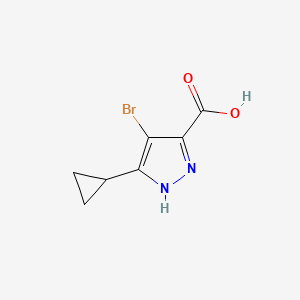![molecular formula C20H17ClN2O2 B1522226 2-Benzyl-8-chloro-1,2,3,4-tetrahydrobenzo[B][1,6]naphthyridine-10-carboxylic acid CAS No. 1015856-16-2](/img/structure/B1522226.png)
2-Benzyl-8-chloro-1,2,3,4-tetrahydrobenzo[B][1,6]naphthyridine-10-carboxylic acid
Overview
Description
“2-Benzyl-8-chloro-1,2,3,4-tetrahydrobenzo[B][1,6]naphthyridine-10-carboxylic acid” is a chemical compound with the CAS Number: 1015856-16-2. It has a molecular weight of 352.82 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H17ClN2O2/c21-14-6-7-17-15 (10-14)19 (20 (24)25)16-12-23 (9-8-18 (16)22-17)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2, (H,24,25) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular formula of C20H17ClN2O2 and a molecular weight of 352.82 . It should be stored at 0-8°C .Scientific Research Applications
Anticancer Activity
1,6-Naphthyridines, the core structure of the compound , have been extensively studied for their anticancer properties. They are known to exhibit activity against various cancer cell lines. The structure–activity relationship (SAR) and molecular modeling studies have been pivotal in understanding their mechanism of action against cancer cells .
Anti-HIV Properties
The compound’s framework has shown potential in the treatment of HIV. Research indicates that derivatives of 1,6-naphthyridines can interfere with the replication process of the HIV virus, providing a pathway for the development of new anti-HIV medications .
Antimicrobial Applications
Due to the broad spectrum of biological activity, 1,6-naphthyridine derivatives are also explored for their antimicrobial effects. This includes potential use in combating bacterial, fungal, and viral infections .
Analgesic Uses
The analgesic properties of naphthyridine compounds make them candidates for pain management research. Their ability to modulate pain receptors could lead to the development of new painkillers .
Anti-inflammatory Effects
Inflammation being a common pathway for many diseases, the anti-inflammatory activity of this compound provides a significant area of research, particularly in the development of treatments for chronic inflammatory diseases .
Antioxidant Properties
Oxidative stress is implicated in numerous diseases, and the antioxidant activity of naphthyridine derivatives positions them as potential therapeutic agents in the prevention and treatment of diseases caused by oxidative damage .
Diagnostic Applications
The unique chemical structure of naphthyridines allows for their use in diagnostic assays and imaging techniques. This could be particularly useful in the detection and monitoring of various diseases .
Agricultural Use
Finally, the biological activity of these compounds extends to agricultural applications, where they could be used in the development of new pesticides or growth-promoting agents for crops .
Safety and Hazards
properties
IUPAC Name |
2-benzyl-8-chloro-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-14-6-7-17-15(10-14)19(20(24)25)16-12-23(9-8-18(16)22-17)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOHYPGUXXEQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C(C3=C(C=CC(=C3)Cl)N=C21)C(=O)O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B1522146.png)





![3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride](/img/structure/B1522156.png)





